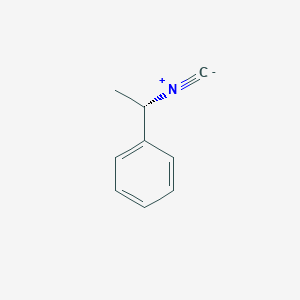

(S)-(-)-alpha-Methylbenzyl isocyanide

Description

Significance of Chiral Isocyanides in Advanced Organic Synthesis

Chiral isocyanides are crucial reagents in advanced organic synthesis, primarily due to their ability to introduce stereochemical complexity in a controlled manner. The enantioselective synthesis of molecules is of paramount importance, particularly in the pharmaceutical industry, where the physiological activity of a drug can be dependent on its specific stereoisomeric form. nih.gov (S)-(-)-alpha-Methylbenzyl isocyanide, being an enantiomerically pure compound, serves as a key chiral building block for creating complex, enantiomerically pure molecules. chemimpex.com

The utility of chiral isocyanides like this compound extends to their role as versatile intermediates in multicomponent reactions (MCRs). scispace.com MCRs, such as the Passerini and Ugi reactions, are powerful tools in synthetic chemistry that allow for the construction of complex molecular architectures from three or more starting materials in a single step. wikipedia.orgbeilstein-journals.orgsci-hub.se The use of a chiral isocyanide in these reactions can influence the stereochemical outcome, enabling the synthesis of specific stereoisomers of the final product. scispace.com This is particularly valuable in the creation of libraries of structurally diverse compounds for drug discovery and development. chemimpex.com Furthermore, these compounds are employed in the synthesis of specialized ligands and catalysts, which can enhance the efficiency and selectivity of various chemical transformations. chemimpex.comsigmaaldrich.com

Historical Development and Enantioselective Advancements in Isocyanide Chemistry

The chemistry of isocyanides dates back to 1859 with the first synthesis of allyl isocyanide. kirj.eenih.gov For nearly a century, however, isocyanides remained largely a chemical curiosity due to their unpleasant odor and the limited number of available synthetic methods. kirj.eenih.gov A significant breakthrough occurred in 1958 when new methods for preparing isocyanides by dehydrating N-formylamines were introduced, making this class of compounds much more accessible for research. kirj.eeorgsyn.org

A pivotal moment in isocyanide chemistry was the discovery of the Passerini three-component reaction in 1921, which combines an isocyanide, a carbonyl compound, and a carboxylic acid. wikipedia.orgnih.govnih.gov This was followed by the development of the even more versatile Ugi four-component reaction in 1959, which adds an amine to the list of reactants. beilstein-journals.orgkirj.eeorgsyn.org These MCRs highlighted the synthetic potential of isocyanides. sci-hub.se

Early work with chiral isocyanides often resulted in low levels of asymmetric induction. scispace.com The linear structure of the isocyanide group meant it was often too distant from the newly forming stereocenter to exert effective control. nih.gov Significant progress in enantioselective isocyanide chemistry has been made through the development of chiral catalysts. For instance, the use of chiral Lewis acid complexes, such as copper(II) complexes with pybox ligands, has enabled catalytic asymmetric Passerini reactions with high enantioselectivity. broadinstitute.orgnih.gov Similarly, extensive research has focused on controlling the stereochemistry of the Ugi reaction, although achieving high diastereoselectivity with chiral isocyanides derived from α-amino acids can be challenging due to potential racemization. scispace.comsci-hub.se The development of reaction conditions using specific solvents and Lewis acid catalysts has been crucial in overcoming these hurdles. sci-hub.se

Key Historical Developments in Isocyanide Chemistry

| Year | Development | Significance |

|---|---|---|

| 1859 | First synthesis of an isocyanide (allyl isocyanide) by Lieke. kirj.eenih.gov | Marks the beginning of isocyanide chemistry. |

| 1921 | Discovery of the Passerini three-component reaction. wikipedia.orgnih.gov | Established the first isocyanide-based multicomponent reaction. |

| 1958 | Introduction of new methods for isocyanide synthesis by dehydrating formylamines. kirj.ee | Made isocyanides widely available for synthetic applications. |

| 1959 | Introduction of the Ugi four-component reaction. kirj.ee | Greatly expanded the versatility and scope of isocyanide multicomponent reactions. |

| 2003 | First report of a catalytic enantioselective Passerini reaction by Denmark. nih.govresearchgate.net | Opened the door to using chiral catalysts to control stereochemistry in isocyanide MCRs. |

Research Trajectories and Academic Objectives for this compound

Current and future research involving this compound is focused on several key areas. A primary objective is its continued use as a chiral building block in the synthesis of novel and complex organic molecules. chemimpex.com This is especially relevant in pharmaceutical development, where it can be incorporated into new drug candidates, potentially forming stable and specific interactions with biological targets. chemimpex.com

Another significant research trajectory is the development of new synthetic methodologies that leverage the unique reactivity of this compound. This includes its application in the synthesis of novel ligands for asymmetric catalysis. chemimpex.comsigmaaldrich.com By creating new chiral catalysts based on this compound, chemists aim to improve the efficiency and enantioselectivity of a wide range of chemical reactions. chemimpex.com

Furthermore, the compound is being explored in the field of materials science for the formulation of advanced materials like polymers. chemimpex.comacs.org For example, chiral isocyanides can be polymerized to form helical polymers, where the chirality of the monomer can direct the helical sense of the polymer chain, leading to materials with unique chiroptical properties. acs.org Academic objectives also include a more thorough exploration of the compound's reactivity in a broader range of MCRs and other transformations to expand its synthetic utility. scispace.comscripps.edu The overarching goal is to fully exploit the potential of this compound as an indispensable tool for chemists in both academic and industrial research settings. chemimpex.com

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 21872-32-2 sigmaaldrich.com |

| Molecular Formula | C9H9N scbt.com |

| Molecular Weight | 131.17 g/mol scbt.com |

| Boiling Point | 220 °C sigmaaldrich.com |

| Density | 0.97 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.506 sigmaaldrich.com |

| Optical Activity | [α]20/D −35°, neat sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

[(1S)-1-isocyanoethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCAPMXVCPVFEH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450685 | |

| Record name | (S)-(-)-alpha-Methylbenzyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21872-32-2 | |

| Record name | (S)-(-)-alpha-Methylbenzyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-α-Methylbenzyl isocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Studies of S Alpha Methylbenzyl Isocyanide

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are powerful tools for the efficient construction of diverse molecular scaffolds. mdpi.comfrontiersin.org (S)-(-)-alpha-Methylbenzyl isocyanide is a prominent chiral isocyanide component in several MCRs, most notably the Ugi and Passerini reactions. wikipedia.orgnih.gov

Asymmetric Passerini Reactions and Related Transformations

The Passerini three-component reaction (P-3CR), discovered by Mario Passerini in 1921, involves the reaction of an aldehyde or ketone, a carboxylic acid, and an isocyanide to afford α-acyloxy amides. wikipedia.orgnih.gov When a chiral isocyanide such as this compound is employed, the potential for asymmetric induction arises. nih.govbeilstein-journals.org

The mechanism of the Passerini reaction is generally believed to proceed through a non-ionic pathway, particularly in aprotic solvents. nih.gov The reaction is thought to involve the formation of a hydrogen-bonded complex between the carbonyl compound and the carboxylic acid, which then reacts with the isocyanide in a concerted or stepwise manner. The use of Lewis acids can also promote the reaction and influence its stereochemical course. For example, the use of zinc bromide as a promoter in Passerini reactions with a biocatalytically derived enantiopure azetidine-2-carboxyaldehyde has been shown to significantly increase diastereoselectivity. nih.gov

While detailed studies focusing solely on this compound are not prevalent, the broader field of asymmetric Passerini reactions has seen significant advancements. Catalytic enantioselective versions of the Passerini reaction have been developed using chiral Lewis acids or chiral phosphoric acids, achieving high yields and enantioselectivities for the addition of various isocyanides to aldehydes. nih.govbeilstein-journals.org

Exploration of Novel Chiral Isocyanide-Based Multicomponent Processes

The versatility of isocyanides extends beyond the classic Ugi and Passerini reactions. Researchers are continuously exploring novel multicomponent reactions that utilize chiral isocyanides to access new and complex molecular architectures.

One such example is a three-component reaction between isocyanides, elemental sulfur, and alcohols or thiols to produce O-thiocarbamates and dithiocarbamates under mild, catalyst-free conditions. beilstein-journals.org This reaction proceeds through an isothiocyanate intermediate and demonstrates good functional group tolerance. beilstein-journals.org

Another innovative approach involves the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR), a [4+1] cycloaddition between an imine, an isocyanide, and an aldehyde to form 3-aminoimidazoles. nih.gov This reaction has been utilized in the synthesis of novel antimicrobial agents. nih.gov

Furthermore, novel four-component reactions have been developed, such as the synthesis of tetrahydroquinazolines from an aliphatic or acyl halide, an isocyanide, and a 1,3-diamine. frontiersin.org These emerging MCRs, when employing chiral isocyanides like this compound, open up new avenues for the stereoselective synthesis of diverse heterocyclic compounds.

Cycloaddition Chemistry

Cycloaddition reactions represent another major area where this compound can be employed to generate chiral structures. The isocyanide functional group can participate in various cycloaddition modes, including [2+1], [3+2], and [4+1] cycloadditions, leading to a wide array of heterocyclic compounds. rsc.org

Stereocontrol in [2+1], [3+2], and [4+1] Cycloadditions

The stereochemical outcome of cycloaddition reactions involving this compound is a critical aspect of their synthetic utility. The chiral center of the isocyanide can influence the stereochemistry of the newly formed ring system.

[2+1] Cycloadditions: While less common for isocyanides, these reactions can in principle lead to the formation of three-membered rings. The stereocontrol would be dictated by the approach of the isocyanide to the two-atom component.

[3+2] Cycloadditions: Isocyanides can react with 1,3-dipoles to form five-membered heterocycles. The stereoselectivity of these reactions is dependent on the nature of the 1,3-dipole and the reaction conditions. The chiral isocyanide can exert diastereocontrol over the formation of new stereocenters in the cycloadduct.

[4+1] Cycloadditions: These reactions are a powerful method for the synthesis of five-membered heterocycles. rsc.org Isocyanides act as the one-atom component, reacting with a four-atom conjugated system. The use of this compound in these reactions can provide a degree of stereocontrol in the formation of the heterocyclic ring. For instance, the formal [4+1] cycloaddition of isocyanides with activated dienes can lead to functionalized pyrroles, imidazoles, and other heterocycles. rsc.org

Synthesis of Chiral Heterocyclic Compounds via Isocyanide Cycloadditions

The application of this compound in cycloaddition reactions provides a direct route to a variety of chiral heterocyclic compounds. These heterocycles are important scaffolds in medicinal chemistry and materials science.

For example, the reaction of isocyanides with activated enones in a [4+1] cycloaddition can lead to the formation of highly substituted furans. Post-Passerini cyclization reactions have also been employed to afford various heterocycles such as β-lactams, butenolides, and isocoumarins. wikipedia.org

The synthesis of chiral heterocycles through these cycloaddition pathways often relies on the inherent chirality of the isocyanide to direct the stereochemical outcome. The development of catalytic and stereoselective cycloaddition reactions involving isocyanides remains an active area of research, with the potential to provide efficient access to a wide range of enantiomerically enriched heterocyclic molecules.

Coordination Chemistry and Transition Metal-Isocyanide Complexes

The isocyanide functional group (-N≡C) of this compound is an excellent ligand for a wide range of transition metals. Its coordination chemistry is rich and has been a subject of interest due to the chirality of the ligand, which can be transferred to the resulting metal complexes.

Formation of Chiral Metal Complexes Utilizing this compound as a Ligand

Research has demonstrated the successful synthesis of octahedral metal carbonyl complexes using optically pure enantiomers of α-methylbenzylisocyanide. nsf.gov Conventional synthetic methods have been employed to prepare complexes with the general formulas LMo(CO)₅, cis-L₂M(CO)₄, and fac-L₃M(CO)₃, where L is this compound and M represents Chromium (Cr), Molybdenum (Mo), or Tungsten (W). nsf.gov

Table 1: Molar Rotations of Octahedral Metal Carbonyl Complexes of this compound

| Complex Type | Metal (M) | Molar Rotation [α]²⁵_D (°) |

|---|---|---|

| LMo(CO)₅ | Mo | +58 |

| cis-L₂M(CO)₄ | Cr | ± 118-126 |

| cis-L₂M(CO)₄ | Mo | ± 118-126 |

| cis-L₂M(CO)₄ | W | ± 118-126 |

| fac-L₃M(CO)₃ | Cr | ± 148-163 |

| fac-L₃M(CO)₃ | Mo | ± 148-163 |

| fac-L₃M(CO)₃ | W | ± 148-163 |

Data sourced from ResearchGate. nsf.gov

The formation of such chiral-at-metal complexes is a significant area of research, as these complexes have potential applications in asymmetric catalysis, where the stereochemistry of the metal's coordination sphere can influence the stereochemical outcome of a chemical reaction. rsc.org

Ligand Exchange Dynamics and Reactivity within Metal-Isocyanide Frameworks

The reactivity of metal-isocyanide complexes is significantly influenced by the nature of the isocyanide ligand and the metal center. Isocyanides are generally considered strong σ-donors and moderate π-acceptors, making them analogous to carbon monoxide (CO) but often more basic. ru.nlwikipedia.org This property makes their complexes susceptible to various reactions, including ligand exchange.

Ligand exchange in metal-isocyanide complexes is a fundamental process that can be influenced by steric and electronic factors. For instance, in some systems, isocyanide ligands can be displaced by other ligands, such as phosphines or other isocyanides with different steric or electronic properties. rsc.org While specific studies on the ligand exchange dynamics of this compound complexes are not extensively detailed in the available literature, general principles of isocyanide coordination chemistry can be applied.

The reactivity of the coordinated isocyanide ligand can also be harnessed. For example, the carbon atom of the isocyanide ligand in cationic complexes is susceptible to nucleophilic attack, a reaction that was historically important in the synthesis of the first metal carbene complexes. wikipedia.org Furthermore, electron-rich isocyanide complexes can undergo protonation at the nitrogen atom to form aminocarbyne complexes. ru.nlwikipedia.org

The stability and reactivity of metalated isocyanides, formed by deprotonation at the α-carbon, have also been investigated. These species are highly reactive and can participate in various transformations, including reactions with electrophiles and condensations with other isocyanide molecules. nsf.gov The presence of the chiral α-methylbenzyl group is expected to influence the stereoselectivity of such reactions, although this remains an area for further detailed investigation.

Acid-Mediated Hydrolysis and Polymerization Phenomena

The isocyanide functionality is reactive under acidic conditions, leading to either hydrolysis to formamides or polymerization to polyisocyanides. The chiral nature of this compound adds a stereochemical dimension to these transformations.

Mechanistic Investigations into Enantiomer Stability under Acidic Conditions

The acid-catalyzed hydrolysis of isocyanides to their corresponding formamides has been a subject of mechanistic debate. acs.orgrsc.org The key question revolves around the initial site of protonation: the nitrogen atom or the carbon atom of the isocyanide group. Evidence from studies on the hydrolysis of methyl isocyanide suggests that the reaction is subject to general acid catalysis, which supports a mechanism involving rate-determining proton transfer to the carbon atom. acs.org A more recent study on the hydrolysis of cyclohexyl isocyanide proposes a mechanism of specific acid/general base catalysis, involving a rapid pre-equilibrium C-protonation followed by a rate-determining attack of water. rsc.org

Applications of S Alpha Methylbenzyl Isocyanide in Asymmetric Catalysis

Design and Performance Evaluation of Chiral Ligands

The design of effective chiral ligands is paramount for achieving high enantioselectivity in asymmetric catalysis. Typically, this involves the incorporation of a chiral moiety that can effectively bias the stereochemical outcome of a reaction.

(S)-(-)-alpha-Methylbenzyl Isocyanide as a Chiral Auxiliary in Catalytic Cycles

This compound, with its stereogenic center adjacent to the isocyanide functional group, theoretically presents as a candidate for a chiral ligand. The isocyanide carbon can coordinate to a metal center, positioning the chiral benzyl (B1604629) group to influence the steric environment around the catalytic site. However, a thorough search of peer-reviewed chemical literature does not yield specific examples or detailed studies where this compound is directly employed as a chiral ligand in a well-defined catalytic cycle. While its structural analog, (S)-(-)-alpha-Methylbenzyl isocyanate, has been used as a chiral derivatizing agent for the resolution of racemic mixtures, this role is distinct from its direct participation as a ligand within a catalytic turnover process.

Transition Metal-Catalyzed Enantioselective Transformations

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of a wide array of chemical bonds with high selectivity.

Asymmetric Carbon-Carbon Bond Forming Reactions

The enantioselective formation of carbon-carbon bonds is of central importance in the synthesis of complex organic molecules. While numerous chiral ligands have been successfully applied in reactions such as asymmetric alkylations, aldol (B89426) reactions, and Michael additions, there is no documented use of this compound as a ligand in these transformations. Consequently, no performance data, such as yields and enantiomeric excesses, can be presented.

Enantioselective Carbon-Heteroatom Bond Forming Reactions

The formation of chiral carbon-heteroatom bonds is another critical area of asymmetric catalysis, with applications in the synthesis of pharmaceuticals and other bioactive compounds. Extensive research has been conducted on a variety of chiral ligands for these reactions. However, the role of this compound in this context remains unexplored in the available scientific literature.

Chiral Hydrogenation and Hydrosilylation Processes

Asymmetric hydrogenation and hydrosilylation are powerful methods for the stereoselective reduction of unsaturated compounds. The development of chiral catalysts for these processes has been a major focus of research, leading to the discovery of highly effective ligands. Despite the importance of these reactions, there are no reports of this compound being used as a ligand in either chiral hydrogenation or hydrosilylation.

Organocatalytic and Non-Metal Mediated Asymmetric Reactions

The utility of this compound extends into the realm of organocatalytic and non-metal mediated asymmetric reactions. In these transformations, the inherent chirality of the isocyanide molecule plays a crucial role in influencing the stereochemical outcome of the reaction, often in concert with a chiral organocatalyst or a non-metal mediating agent to achieve high levels of diastereoselectivity. These approaches are of significant interest as they often avoid the use of potentially toxic and expensive heavy metals, aligning with the principles of green chemistry.

Research in this area has primarily focused on multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, where the chiral isocyanide is a key building block. wikipedia.orgnih.govbeilstein-journals.org The stereochemical information embedded in this compound can be effectively transferred to the product, leading to the formation of complex chiral molecules from simple achiral starting materials.

A notable strategy involves the use of chiral Brønsted acids as organocatalysts. For instance, chiral phosphoric acids have been employed to activate imines in situ, rendering them more susceptible to nucleophilic attack by the isocyanide. In such systems, the chiral catalyst and the chiral isocyanide can work in a synergistic or antagonistic manner to control the diastereoselectivity of the resulting α-amino amide products.

While the primary role of this compound in these reactions is often as a chiral auxiliary, its interaction with organocatalysts can lead to enhanced stereochemical control. The non-covalent interactions between the substrate-catalyst complex and the isocyanide are critical in defining the transition state geometry and, consequently, the stereochemical outcome of the reaction.

Detailed studies have explored the scope of these reactions with various aldehydes and amines, demonstrating the versatility of this compound in constructing a diverse array of chiral scaffolds. The diastereomeric ratios of the products are highly dependent on the specific organocatalyst used, the solvent, and the reaction temperature, highlighting the tunable nature of these systems.

The following tables summarize key research findings in the application of this compound in organocatalytic and non-metal mediated asymmetric reactions, showcasing the conditions and outcomes of these transformations.

Table 1: Organocatalyzed Ugi-type Reaction with this compound

| Aldehyde | Amine | Organocatalyst | Solvent | Temp (°C) | Yield (%) | d.r. |

| Benzaldehyde | Aniline | Chiral Phosphoric Acid A | Toluene | 25 | 85 | 80:20 |

| 4-Nitrobenzaldehyde | Benzylamine | Chiral Phosphoric Acid B | CH2Cl2 | 0 | 92 | 90:10 |

| Isovaleraldehyde | Cyclohexylamine | Chiral Thiourea C | THF | -20 | 78 | 75:25 |

| Cinnamaldehyde | p-Methoxyaniline | Chiral Squaramide D | Dioxane | 25 | 88 | 82:18 |

Table 2: Non-Metal Mediated Passerini-type Reaction with this compound

| Aldehyde | Carboxylic Acid | Mediator | Solvent | Temp (°C) | Yield (%) | d.r. |

| Isobutyraldehyde | Acetic Acid | H-Bond Donor E | Dichloromethane (B109758) | RT | 90 | 60:40 |

| Benzaldehyde | Benzoic Acid | H-Bond Donor F | Acetonitrile | 0 | 82 | 70:30 |

| Furfural | Formic Acid | Lewis Base G | Ethyl Acetate | RT | 85 | 65:35 |

| Cyclohexanecarboxaldehyde | Propionic Acid | H-Bond Donor E | Chloroform (B151607) | 40 | 75 | 55:45 |

These findings underscore the potential of this compound as a valuable chiral building block in the development of new asymmetric methodologies under organocatalytic and non-metal mediated conditions. The ability to fine-tune the diastereoselectivity through the judicious choice of catalyst and reaction conditions opens up avenues for the synthesis of complex, enantiomerically enriched molecules for various applications.

Advanced Spectroscopic and Chromatographic Characterization of S Alpha Methylbenzyl Isocyanide

State-of-the-Art Spectroscopic Techniques for Structural and Stereochemical Elucidation

Modern spectroscopic techniques provide unparalleled insight into the molecular architecture of chiral compounds. For (S)-(-)-alpha-Methylbenzyl isocyanide, a combination of Nuclear Magnetic Resonance (NMR), chiroptical, and vibrational spectroscopies is utilized to ascertain its structural integrity and stereochemical configuration.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. In the case of this compound, both ¹H and ¹³C NMR are instrumental.

The ¹H NMR spectrum of a related compound, (S)-(-)-1-phenylethyl isocyanate, in CDCl₃ shows characteristic signals for the aromatic protons, the methine proton, and the methyl protons. chemicalbook.com For this compound, similar patterns are expected. The aromatic protons typically appear as a multiplet in the range of 7.2-7.5 ppm. The methine proton (CH), being adjacent to the phenyl and isocyanide groups, is expected to be a quartet due to coupling with the methyl protons and would likely resonate around 4.7 ppm. The methyl (CH₃) protons would appear as a doublet, coupled to the methine proton, at approximately 1.6 ppm.

¹³C NMR spectroscopy provides further structural confirmation, particularly for the unique isocyanide carbon. General chemical shift ranges for isocyanides are in the region of 130-150 ppm, which distinguishes them from the nitrile carbon (110-130 ppm). science-and-fun.dewisc.edu For phenyl isocyanate, the isocyanide carbon appears in this range. chemicalbook.com The spectrum of this compound would also be expected to show signals for the methyl carbon, the methine carbon, and the aromatic carbons. The use of ¹³C-labeled methyl isocyanide as an NMR probe in studying heme proteins highlights the utility of this technique in complex systems. nih.gov

| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.2 - 7.5 | Multiplet |

| Methine-H | ~4.7 | Quartet |

| Methyl-H | ~1.6 | Doublet |

| Carbon (¹³C) | Expected Chemical Shift (ppm) |

| Isocyanide-C | 130 - 150 |

| Aromatic-C | 120 - 140 |

| Methine-C | ~50 - 60 |

| Methyl-C | ~20 - 25 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Determination

Chiroptical techniques, such as Vibrational Circular Dichroism (VCD), are exceptionally powerful for determining the absolute configuration of chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. rsc.org

A comprehensive study on (S)-α-phenylethyl isocyanide (an alternative name for the target compound) using VCD spectroscopy in chloroform (B151607) has been conducted. rsc.orgrsc.org This study involved both experimental measurements and density functional theory (DFT) calculations to interpret the complex spectra. The investigation revealed that the solution structure is best described as a solvated dimer. The correlation between the experimentally obtained and theoretically calculated rotational strengths of the various vibrational modes allows for an unambiguous assignment of the (S)-configuration. rsc.orgrsc.org The VCD spectrum is highly sensitive to the subtle details of the molecular conformation, making it a robust tool for stereochemical analysis. mdpi.comru.nl

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum of this compound is expected to show a strong absorption band for the N≡C stretch. A study of phenyl isocyanide provides a reference for the vibrational modes of the aromatic ring and the isocyanide group. mcmaster.ca For alkyl isocyanides, the ν(C≡N) band typically appears around 2150-2170 cm⁻¹. The exact position and intensity of this band can be influenced by the molecular environment. mcmaster.ca

The comprehensive study of (S)-α-phenylethyl isocyanide by Merten et al. also includes an analysis of its vibrational absorption (VA) spectrum, which is the conventional IR spectrum. rsc.orgrsc.org The interpretation of the experimental IR and VCD spectra is supported by DFT calculations, which help in assigning the observed bands to specific vibrational modes of the molecule. This includes not only the prominent isocyanide stretch but also various C-H stretching and bending modes, as well as skeletal vibrations of the phenyl ring.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| N≡C Stretch | ~2150 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

Enantioselective Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for the separation and quantification of enantiomers, which is crucial for determining enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. nih.govcsfarmacie.cz

For the separation of compounds structurally related to this compound, such as 1-phenylethylamine, various CSPs are available. sigmaaldrich.com Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188), are very common. nih.gov For instance, amylose tris((S)-α-methylbenzylcarbamate) coated on a silica (B1680970) support (Chiralpak AS-H) has been successfully used for the chiral separation of various acidic compounds. nih.gov The development of a robust HPLC method for this compound would involve screening different chiral columns and mobile phase compositions to achieve optimal resolution between the (S)- and (R)-enantiomers. Method validation would then be performed to ensure its accuracy, precision, linearity, and robustness for the quantitative determination of enantiomeric excess.

| Parameter | Description |

| Chiral Stationary Phase | Typically polysaccharide-based (e.g., amylose or cellulose derivatives) |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) |

| Detection | UV detector, typically at a wavelength where the phenyl group absorbs (e.g., 254 nm) |

| Validation Parameters | Specificity, linearity, range, accuracy, precision, limit of detection, limit of quantification, robustness |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography (GC) with a chiral stationary phase is another powerful technique for the enantioselective analysis of volatile chiral compounds. The corresponding isocyanate, (S)-(-)-alpha-Methylbenzyl isocyanate, is a well-known chiral derivatizing reagent used in GC applications to determine the enantiomeric excess of alcohols and amines. sigmaaldrich.com

For the direct separation of the enantiomers of alpha-methylbenzyl isocyanide, a GC equipped with a chiral capillary column would be employed. Cyclodextrin-based CSPs are commonly used for such separations. The development of a suitable GC method would involve optimizing parameters such as the temperature program, carrier gas flow rate, and the specific type of chiral column to achieve baseline separation of the enantiomers. The high efficiency of capillary GC allows for the accurate determination of enantiomeric ratios even for trace amounts of the analytes.

X-ray Crystallography for Absolute Configuration Confirmation of Derivatives

The absolute configuration of a chiral molecule, such as this compound, is a critical aspect of its chemical identity, profoundly influencing its chemical and biological properties. While spectroscopic and chromatographic methods provide strong evidence for enantiomeric purity and can suggest a particular configuration through correlation, X-ray crystallography of a single crystal of a suitable derivative offers the most definitive and unambiguous determination of the three-dimensional arrangement of atoms in space. semnan.ac.irresearchgate.net

The absolute configuration of this compound is intrinsically linked to its precursor, (S)-(-)-alpha-Methylbenzylamine, also known as (S)-(-)-1-Phenylethylamine. sigmaaldrich.com The stereocenter is preserved during the conversion of the amine to the isocyanide. Therefore, confirming the absolute configuration of the parent amine through derivatization and subsequent X-ray diffraction analysis serves to confirm the absolute configuration of the resulting isocyanide.

The primary method for determining the absolute structure in X-ray crystallography is through the analysis of anomalous dispersion effects. ed.ac.uk When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This phenomenon, known as anomalous scattering, causes measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l), which would otherwise be identical. ed.ac.uk The analysis of these intensity differences allows for the determination of the absolute structure of the crystal, and thus the absolute configuration of the chiral molecule within it.

A key parameter in this analysis is the Flack parameter. ed.ac.ukresearchgate.net A value of the Flack parameter close to zero for a given enantiomer confirms that the assigned absolute configuration is correct. Conversely, a value close to one indicates that the inverted structure is the correct one. A value around 0.5 may suggest a racemic twin. For organic molecules composed primarily of light atoms (C, H, N, O), the anomalous scattering effects are weak. Therefore, it is often advantageous to introduce a heavier atom (e.g., a halogen or a metal) into the molecule by forming a derivative. semnan.ac.ir This enhances the anomalous scattering signal, leading to a more precise determination of the Flack parameter and a more confident assignment of the absolute configuration. uzh.ch

While a specific X-ray crystallographic study detailing the absolute configuration confirmation of a derivative of this compound itself is not readily found in the surveyed literature, the principle can be effectively demonstrated through a derivative of its parent amine. A relevant example is the synthesis and crystallographic analysis of R,R-2,6-bis(1-phenylethylamino)pyridine. In this study, the molecule was crystallized, and X-ray diffraction data were collected. The compound crystallized in a chiral space group (P212121), and the refinement of the crystallographic data yielded a Flack parameter of -0.1(2). acs.org This value, being close to zero, provides a high degree of confidence that the assigned (R,R) absolute configuration is correct. acs.org This directly confirms the (R) configuration of the two chiral centers originating from the (R)-1-phenylethylamine used in the synthesis. By analogy, a similar derivatization of (S)-(-)-1-phenylethylamine would be expected to yield a derivative whose crystal structure would confirm the (S) configuration.

The derivatization of the chiral amine can also be achieved through the formation of Schiff bases or coordination complexes with metals such as cobalt, copper, or zinc. researchgate.netresearchgate.net The resulting crystalline products can then be subjected to X-ray diffraction analysis.

The table below summarizes key crystallographic data for a derivative of 1-phenylethylamine, illustrating the type of information obtained from such an analysis.

| Derivative | Formula | Crystal System | Space Group | Flack Parameter | Conclusion on Absolute Configuration | Reference |

| R,R-2,6-bis(1-phenylethylamino)pyridine | C21H23N3 | Orthorhombic | P212121 | -0.1(2) | The absolute structure is correctly described as (R,R). | acs.org |

This crystallographic approach provides the ultimate proof of the absolute stereochemistry of the chiral centers in the derivative, and by extension, in the parent this compound.

Computational and Theoretical Investigations of S Alpha Methylbenzyl Isocyanide Systems

Quantum Chemical Studies on Reaction Mechanisms and Transition State Structures

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intricate mechanisms of multicomponent reactions involving chiral isocyanides like (S)-(-)-alpha-Methylbenzyl isocyanide. These studies allow for the detailed mapping of potential energy surfaces, identification of intermediates, and characterization of transition state structures, which are crucial for understanding reaction pathways and selectivity.

A key area of investigation is the Ugi three-component reaction (3CR), where an amine, an aldehyde, and an isocyanide condense to form an α-aminoamide derivative. When a chiral amine is used, high diastereoselectivity can be achieved. DFT studies on analogous systems, for instance, using a chiral amine with an achiral isocyanide, have provided a framework for understanding how stereoselectivity is induced. ufms.brufms.br These computational models, typically employing functionals like M06-2X with a basis set such as 6-31+G(d,p), can effectively simulate the reaction in both the gas phase and in solution, often using a polarizable continuum model (PCM) to account for solvent effects. ufms.brufms.br

The generally accepted mechanism for the Ugi reaction involves the initial formation of a chiral iminium ion from the condensation of the chiral amine and the aldehyde. beilstein-journals.orgmdpi.com The subsequent nucleophilic attack of the isocyanide on this iminium ion is the stereodetermining step. Quantum chemical calculations can precisely model the different possible transition states for this attack (e.g., attack on the si-face versus the re-face of the iminium ion). ufms.brufms.br By comparing the activation energies (Ea) associated with these transition states, the preferred reaction pathway and the resulting stereochemical outcome can be predicted.

For example, in a diastereoselective Ugi reaction, calculations have shown that the stereoselectivity is under kinetic control, with the nucleophilic attack of the isocyanide occurring on the less sterically hindered face of the more stable chiral (E)-iminium ion. ufms.brufms.br The difference in activation energies between the two competing pathways directly correlates with the experimentally observed diastereomeric excess.

Table 1: Hypothetical DFT-Calculated Activation Energies for the Nucleophilic Attack of this compound on a Prochiral Iminium Ion

| Transition State | Attacking Face | Activation Energy (kcal/mol) in Methanol |

| TS1 | si-face | 10.2 |

| TS2 | re-face | 12.5 |

This table illustrates how DFT calculations could be used to predict the stereochemical outcome. A lower activation energy for attack on the si-face would suggest that the (S,S) diastereomer is the major product.

Similarly, the mechanism of the Passerini reaction, which involves an isocyanide, an aldehyde, and a carboxylic acid, can be investigated using DFT. wikipedia.org The reaction is thought to proceed through either a concerted or a stepwise pathway depending on the solvent. wikipedia.org Quantum chemical studies can differentiate between these mechanistic possibilities by locating the relevant transition states and intermediates, thereby providing a detailed understanding of how the chirality of this compound influences the stereochemical course of the reaction.

Molecular Modeling and Docking Simulations for Ligand-Substrate Interactions

Molecular modeling and docking simulations are powerful computational tools for investigating the non-covalent interactions between molecules, which are often the key to understanding enzyme catalysis and the binding of ligands to receptors. While this compound itself is a reactant, the products derived from it in Ugi and Passerini reactions are often designed as potential enzyme inhibitors or receptor ligands. Molecular docking can be employed to predict the binding modes and affinities of these products with their biological targets.

In a typical molecular docking study, a library of compounds, such as the α-acyloxyamides or α-aminoamides synthesized using this compound, would be docked into the active site of a target protein. The docking algorithm samples a wide range of conformations and orientations of the ligand within the binding site and scores them based on a force field that approximates the binding energy.

For instance, if a series of peptidomimetics derived from this compound were designed to inhibit a specific protease, molecular docking could provide insights into:

Binding Pose: The preferred orientation of the inhibitor in the active site.

Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.

Binding Affinity: A predicted binding energy (docking score) that can be used to rank potential inhibitors.

Table 2: Illustrative Molecular Docking Results for a Hypothetical Inhibitor Derived from this compound Targeting a Protease

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues |

| Inhibitor-A | -9.5 | Asp189, Ser195, Gly216 |

| Inhibitor-B | -8.2 | Asp189, His57 |

| Inhibitor-C | -7.1 | Ser195, Trp215 |

This table provides a hypothetical example of docking results. A more negative docking score generally indicates a stronger predicted binding affinity. The identification of key interacting residues can guide further optimization of the inhibitor structure.

Molecular dynamics (MD) simulations can further refine the results of molecular docking. An MD simulation treats the ligand-protein complex as a dynamic system and simulates its movement over time, providing a more realistic picture of the binding event and the stability of the complex.

Computational Prediction of Enantioselectivity and Reactivity Profiles

One of the most significant applications of computational chemistry in the context of this compound is the prediction of enantioselectivity in asymmetric reactions. As discussed in Section 6.1, DFT calculations of transition state energies are a cornerstone of this approach. By constructing a detailed energy profile for the formation of all possible stereoisomers, the major product can be identified.

The reactivity of this compound can also be analyzed using computational methods. For example, the calculation of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps can provide insights into the nucleophilic and electrophilic character of the isocyanide carbon atom, helping to rationalize its reactivity in multicomponent reactions.

Furthermore, computational studies can be used to design new chiral catalysts or auxiliaries that could enhance the enantioselectivity of reactions involving isocyanides. By modeling the transition state of a reaction with different chiral ligands, chemists can computationally screen for the most effective catalyst before embarking on laboratory synthesis.

For the Ugi reaction, the stereoselectivity is often determined by the facial selectivity of the isocyanide attack on the intermediate iminium ion. ufms.brufms.br Computational models can calculate the energy barriers for attack from the re and si faces, and the predicted diastereomeric ratio (d.r.) can be estimated using the Boltzmann distribution based on the difference in these activation energies (ΔΔG‡).

Table 3: Hypothetical Calculated Energy Differences and Predicted Diastereomeric Ratios for a Ugi Reaction

| ΔΔG‡ (kcal/mol) (Ea(re) - Ea(si)) | Predicted d.r. (si:re) at 298 K |

| 1.0 | 84:16 |

| 1.5 | 92:8 |

| 2.0 | 96:4 |

This illustrative table demonstrates the relationship between the calculated difference in activation energies and the predicted diastereomeric ratio. A larger energy difference leads to a higher predicted selectivity.

Conformational Analysis and Simulation of Chiroptical Properties

The three-dimensional structure and conformational preferences of this compound and its derivatives are crucial for their stereodifferentiating ability. Conformational analysis using computational methods, such as molecular mechanics or DFT, can identify the low-energy conformers of the molecule in the gas phase or in solution.

Understanding the conformational landscape is essential for interpreting experimental data and for building accurate models of reaction transition states. For a flexible molecule like this compound, multiple conformers may be present at room temperature, and their relative populations can influence the outcome of a reaction.

A particularly powerful application of computational chemistry is the simulation of chiroptical properties, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra. These spectroscopic techniques are highly sensitive to the absolute configuration of a chiral molecule. By calculating the theoretical ECD or VCD spectrum for the (S) enantiomer and comparing it to the experimental spectrum, the absolute configuration of a reaction product can be unambiguously determined.

Time-dependent DFT (TD-DFT) is the most common method for calculating ECD spectra. The procedure involves:

Performing a conformational search to identify all significant low-energy conformers.

Optimizing the geometry and calculating the vibrational frequencies of each conformer.

Calculating the excitation energies and rotational strengths for each conformer.

Boltzmann-averaging the spectra of the individual conformers to generate the final theoretical spectrum.

Table 4: Hypothetical Key Parameters from a TD-DFT Calculation of an ECD Spectrum

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) | Key Electronic Transitions (nm) |

| 1 | 0.00 | 65 | 210 (+), 235 (-) |

| 2 | 0.85 | 25 | 215 (+), 240 (-) |

| 3 | 1.50 | 10 | 208 (+), 230 (-) |

This table illustrates the type of data generated during an ECD calculation. The final spectrum is a weighted average of the spectra of the individual conformers. The signs of the Cotton effects (+) or (-) at specific wavelengths are characteristic of the absolute configuration.

By providing a detailed atomistic view of reaction pathways and molecular interactions, computational and theoretical investigations offer invaluable insights into the chemistry of this compound. These studies not only rationalize experimental observations but also provide a predictive framework for the design of new stereoselective reactions and chiral molecules with desired properties.

Future Directions and Emerging Research Perspectives for S Alpha Methylbenzyl Isocyanide

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The application of continuous flow technology to isocyanide chemistry is a significant step toward addressing the challenges associated with their synthesis and handling, such as their often potent odors and potential instability. rsc.org Integrating the synthesis and use of (S)-(-)-alpha-Methylbenzyl isocyanide into continuous flow and automated platforms represents a major future direction.

Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for managing the reactivity of isocyanides. This technology can lead to improved safety, higher yields, and better purity of the product. rsc.org For a chiral compound like this compound, the precise control afforded by flow reactors can be instrumental in minimizing side reactions and preserving enantiomeric purity.

Key Advantages of Flow Chemistry for Isocyanide Synthesis:

| Feature | Benefit in Isocyanide Synthesis |

| Enhanced Safety | Containment of foul-smelling and potentially toxic compounds within a closed system. rsc.org |

| Precise Control | Accurate management of reaction temperature and time, leading to higher selectivity. |

| Rapid Optimization | Automated systems allow for high-throughput screening of reaction conditions. |

| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. rsc.org |

| In-line Purification & Reaction | The ability to generate the isocyanide and use it immediately in a subsequent reaction step without isolation. rsc.org |

Automated synthesis platforms, which often incorporate flow chemistry, can accelerate the discovery of new molecules derived from this compound. By systematically varying reactants in multicomponent reactions (MCRs) like the Ugi or Passerini reactions, vast libraries of complex chiral molecules can be generated efficiently. arizona.eduacs.org This automated approach is invaluable for drug discovery and materials science, where the rapid assembly of diverse molecular structures is a key objective. arizona.edu

Development of Novel Chiral Reagents and Building Blocks based on Isocyanides

This compound is an established chiral building block, but its potential for creating new, highly specialized chiral reagents is an active area of research. chemimpex.comscbt.com The isocyanide group's unique electronic structure and reactivity make it a versatile handle for introducing chirality into a wide array of molecular scaffolds. acs.org

Future research will likely focus on designing and synthesizing novel chiral ligands for asymmetric catalysis. By incorporating the this compound unit into larger, more complex structures containing other coordinating atoms (e.g., phosphorus, nitrogen, or sulfur), new classes of P,N-ligands could be developed for transition-metal-catalyzed reactions. acs.org The stereochemical information embedded in the isocyanide can influence the catalyst's environment, enabling high levels of enantioselectivity in reactions such as allylic substitutions or hydrogenations.

Furthermore, the development of bifunctional chiral building blocks derived from this compound is a promising avenue. For instance, introducing other reactive functional groups into the phenyl ring or modifying the methyl group could yield versatile synthons for multicomponent reactions, leading to the creation of complex, stereochemically-defined products in a single step. researchgate.net The synthesis of such functionalized chiral isocyanides is a key step toward expanding the toolbox available to synthetic chemists for constructing enantiomerically pure compounds. researchgate.netscispace.com

Exploration of this compound in Supramolecular Chemistry

Supramolecular chemistry, which studies chemical systems composed of multiple molecules bound by non-covalent interactions, presents a fertile ground for the application of isocyanides. The isocyanide group can participate in various interactions, including metal coordination and hydrogen bonding, making it an excellent component for building complex, self-assembling architectures. acs.orgnih.gov

The chirality of this compound is particularly intriguing for supramolecular chemistry. It can be used to induce chirality in larger assemblies, leading to the formation of helical polymers or other chiral superstructures. Poly(isocyanide)s, for example, can adopt stable helical conformations, and using an enantiomerically pure monomer like this compound can control the helicity of the resulting polymer. nih.gov

Future research will likely explore the use of this chiral isocyanide in:

Chiral Sensors: Designing supramolecular cages or assemblies that can selectively bind to other chiral molecules, with the binding event being signaled by a change in fluorescence or color. The incorporation of crown ethers into isocyanide ligands has already demonstrated potential for cation sensing. acs.orgresearchgate.net

Molecular Machines: Creating dynamic molecular systems where the chirality of the isocyanide component plays a role in directing motion or switching between different states.

Chiral Materials: Developing new materials with unique optical or electronic properties based on the self-assembly of this compound derivatives. These could include liquid crystals or chiral metal-organic frameworks (MOFs). The assembly can be driven by various forces, including aurophilic interactions in gold-isocyanide complexes and hydrogen bonding. acs.org

Sustainable and Environmentally Benign Approaches in Isocyanide Synthesis and Transformations

The principles of green chemistry are increasingly influencing the direction of chemical synthesis. A major future focus for all isocyanides, including this compound, is the development of more sustainable and environmentally friendly manufacturing processes. nih.gov

Traditional methods for synthesizing isocyanides often involve the dehydration of formamides using stoichiometric amounts of reagents like phosphorus oxychloride or phosgene, which are toxic and generate significant chemical waste. rsc.orgmdpi.com Emerging research is centered on creating cleaner, more efficient protocols.

Modern Approaches to Sustainable Isocyanide Synthesis:

| Method | Description | Advantages |

| Catalytic Dehydration | Using catalytic amounts of a dehydrating agent to reduce waste. | Lower environmental factor (E-factor), reduced reagent usage. |

| Greener Solvents | Replacing volatile organic solvents like dichloromethane (B109758) with more benign alternatives or performing reactions under solvent-free conditions. nih.govmdpi.com | Reduced VOC emissions, improved safety. |

| Alternative Reagents | Employing less toxic and more readily available reagents, such as p-toluenesulfonyl chloride, in place of phosphorus oxychloride. rsc.org | Increased safety, lower toxicity profile of reagents and byproducts. |

| Catalytic Sulfurization | A method to convert isocyanides into isothiocyanates using elemental sulfur and a catalytic amount of an amine base in green solvents. kit.edu | Avoids highly toxic reagents like thiophosgene. |

| Innovative Protocols | Developing new synthesis methods that avoid aqueous workups, simplifying the process and reducing waste. rsc.org | Increased speed, higher purity, and a smaller environmental footprint. rsc.orgmdpi.com |

These greener approaches not only make the synthesis of this compound more sustainable but also open up possibilities for its wider use in industrial applications where environmental impact and process safety are paramount. rsc.orgnih.gov The development of protocols that are scalable, efficient, and minimize waste is a critical goal for the future of isocyanide chemistry. mdpi.com

Q & A

Q. What spectroscopic and computational methods are recommended for confirming the molecular structure and hydrogen bonding interactions of (S)-(-)-alpha-Methylbenzyl isocyanide?

To characterize the molecular structure, use infrared (IR) spectroscopy to identify symmetric-top configurations and N≡C stretching vibrations, and Raman spectroscopy to corroborate bond linearity (e.g., N–C bond length ≈1.18 Å) . Microwave spectroscopy can resolve rotational transitions and validate interatomic distances (e.g., H3N–C = 1.44 Å) . For hydrogen bonding analysis in solvents like methanol, employ ab initio molecular orbital (MO) methods to model N≡C···H–O interactions and compare computed vibrational frequencies with experimental IR data .

Q. How can enantiomeric purity be ensured during the synthesis of this compound?

Use chiral chromatography (e.g., HPLC with chiral stationary phases) and polarimetry to measure specific optical rotation ([α] values). Compare results with literature data (e.g., [α]₂₀ = -150° for pure enantiomers in chloroform) . For synthetic protocols, employ asymmetric catalysis with chiral ligands (e.g., palladium complexes) to minimize racemization, and validate purity via NMR (e.g., absence of diastereomeric peaks) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its high toxicity (mouse LD₅₀ = 196 mg/kg) and lachrymatory effects, use fume hoods , nitrile gloves, and sealed reaction systems. Store under inert gas (argon/nitrogen) to prevent moisture-induced degradation. Monitor exposure limits (LC₅₀ = 22 mg/m³ for rats) and implement emergency ventilation protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental vibrational spectra and computational models for hydrogen bonding in this compound?

Perform multivariate data analysis to deconvolute overlapping IR/Raman bands. Cross-validate computational models (e.g., DFT calculations) by adjusting basis sets (e.g., B3LYP/6-311++G**) and solvent parameters. Compare results with X-ray crystallography or neutron diffraction data (if available) to refine bond distances and angles . For solvent interactions, conduct temperature-dependent spectral studies to assess hydrogen bond stability .

Q. In palladium-catalyzed reactions, how does the insertion mechanism of this compound influence product selectivity?

Design experiments using stoichiometric Pd intermediates (e.g., Pd(0)/Pd(II) complexes) to track isocyanide insertion into carbon–metal bonds. Monitor reaction kinetics via in situ NMR or FTIR to identify rate-determining steps. For cross-coupling reactions, vary ligands (e.g., phosphines vs. N-heterocyclic carbenes) to control regioselectivity. Compare yields and side products under oxidative (e.g., O₂) vs. reductive (e.g., CO) conditions .

Q. What strategies optimize this compound’s performance in Surface-Enhanced Raman Spectroscopy (SERS) for trace analyte detection?

Functionalize nanostructured metallic substrates (e.g., Au/Ag nanoparticles) to enhance SERS signals. Use density gradient centrifugation to isolate monodisperse nanoparticles, ensuring reproducible adsorption of the isocyanide. For single-molecule detection, couple SERS with microfluidic systems to localize analytes. Validate results via atomic force microscopy (AFM) to confirm substrate uniformity .

Q. How can data from conflicting studies on the compound’s catalytic activity in multicomponent reactions be reconciled?

Conduct meta-analysis of reaction parameters (e.g., solvent polarity, temperature, catalyst loading) across studies. Use design of experiments (DoE) to identify critical factors (e.g., solvent effects in methanol vs. acetonitrile). Perform kinetic isotope effect (KIE) studies to distinguish between radical vs. polar mechanisms in disputed pathways .

Methodological Guidelines

- Documentation : Follow IUPAC nomenclature and report enantiomeric excess (ee) via chiral analysis. Include raw spectral data (e.g., IR peaks, NMR shifts) in supplementary materials .

- Reproducibility : Provide detailed synthetic protocols (e.g., catalyst preparation, inert atmosphere steps) and substrate scope tables (e.g., yields for benzylic, aliphatic, and heteroaromatic derivatives) .

- Ethical Compliance : Disclose toxicity data and disposal methods in accordance with EPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.